molecular formula C22H19NO3 B4885896 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B4885896
M. Wt: 345.4 g/mol
InChI Key: TZPXYCYKOYZUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the family of indolinone derivatives and has been found to possess several interesting properties that make it a promising candidate for further research.

Mechanism of Action

1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has been found to act as a potent inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This property makes it a potential candidate for the development of skin whitening agents. This compound has also been found to possess antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been found to possess several interesting biochemical and physiological effects. It has been shown to inhibit the production of melanin in melanoma cells, which may make it a potential candidate for the development of skin whitening agents. This compound has also been found to possess antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using standard laboratory techniques. Another advantage is that it has been extensively studied, and its properties are well understood. One limitation is that it is not very soluble in water, which may make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one. One potential area of research is the development of skin whitening agents based on this compound. Another potential area of research is the development of anti-inflammatory and antioxidant agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Scientific Research Applications

1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has been the subject of extensive research in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been found to possess several interesting properties that make it a promising candidate for further research.

properties

IUPAC Name

1-ethyl-3,3-bis(4-hydroxyphenyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-2-23-20-6-4-3-5-19(20)22(21(23)26,15-7-11-17(24)12-8-15)16-9-13-18(25)14-10-16/h3-14,24-25H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPXYCYKOYZUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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